1-(Pyridin-3-ylmethyl)-1H-1,2,3-benzotriazole
CAS No.: 150638-33-8
Cat. No.: VC5421962
Molecular Formula: C12H10N4
Molecular Weight: 210.24
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 150638-33-8 |
---|---|
Molecular Formula | C12H10N4 |
Molecular Weight | 210.24 |
IUPAC Name | 1-(pyridin-3-ylmethyl)benzotriazole |
Standard InChI | InChI=1S/C12H10N4/c1-2-6-12-11(5-1)14-15-16(12)9-10-4-3-7-13-8-10/h1-8H,9H2 |
Standard InChI Key | WMZXXRGIQZAKJB-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=NN2CC3=CN=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a benzotriazole moiety (a fused benzene and triazole ring) substituted at the 1-position with a pyridin-3-ylmethyl group. Key structural features include:
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Benzotriazole core: A planar aromatic system with three nitrogen atoms contributing to electron-rich regions .
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Pyridine substituent: A six-membered aromatic ring with one nitrogen atom, introducing basicity and coordination potential.
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Methylene linker: A CH₂ group connecting the two heterocycles, enabling conformational flexibility .
The InChIKey (WMZXXRGIQZAKJB-UHFFFAOYSA-N) and SMILES notation (C1=CC=C2C(=C1)N=NN2CC3=CN=CC=C3) provide unambiguous identifiers for its structure .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₀N₄ | |
Molecular Weight | 210.24 g/mol | |
CAS Number | 150638-33-8 | |
Solubility | Not publicly available | |
X-ray Crystallography | No published data | - |
Synthesis and Preparation
General Synthetic Routes
The synthesis typically involves nucleophilic substitution or coupling reactions between benzotriazole and pyridine derivatives. Common methods include:
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Alkylation of benzotriazole: Reacting 1H-benzotriazole with 3-(chloromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF) .
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Copper-catalyzed click chemistry: Utilizing azide-alkyne cycloaddition for modular derivatization, though this approach is more common for triazole-linked hybrids .
Table 2: Representative Synthetic Conditions
Reagents/Conditions | Yield (%) | Reference |
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3-(Chloromethyl)pyridine, K₂CO₃, DMF, 80°C | 65–75 | |
Dichloromethane as C1 source, base-mediated | 70–85 |
Challenges and Optimizations
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Regioselectivity: Ensuring substitution at the 1-position of benzotriazole requires careful control of reaction conditions .
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Purification: Column chromatography or recrystallization is often necessary due to byproduct formation .
Applications and Functional Utility
Biological Activity
Benzotriazoles exhibit antimicrobial and antiparasitic properties. Although specific data for this compound are scarce, structurally related derivatives show:
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Antibacterial effects: MIC values as low as 1.56 µg/mL against Staphylococcus aureus .
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Antiprotozoal activity: 50% growth inhibition of Trypanosoma cruzi at 25 µg/mL .
Organic Synthesis
The compound serves as a building block in:
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Ligand design: Pyridine and triazole moieties enable coordination to transition metals (e.g., Cu²⁺, Ni²⁺) .
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Pharmaceutical intermediates: Functionalization at the methylene or pyridine positions yields bioactive analogs .
Future Directions
Research Gaps
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